N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-17(18(24)20-16-6-4-3-5-13(16)11-19)21-22-23(12)14-7-9-15(25-2)10-8-14/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHCVAXQHOFISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition for 1,2,3-Triazole Synthesis
The 1H-1,2,3-triazole core is typically constructed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated [3+2] cycloaddition. For the target compound, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid serves as the intermediate precursor.
Reaction Conditions :
Mechanistic Insight :
The base facilitates deprotonation of the alkyne, enabling nucleophilic attack on the azide to form the triazole ring. The methyl group at position 5 originates from the methyl-substituted alkyne.
Carboxamide Functionalization
Amidation of Triazole-4-Carboxylic Acid
The carboxylic acid at position 4 of the triazole is converted to the carboxamide via activation followed by coupling with 2-cyanophenylamine.
Activation Methods :
- Acid Chloride Formation : Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride, which reacts with 2-cyanophenylamine in dichloromethane (DCM) at 0–5°C.
- Coupling Reagents : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at room temperature.
Reaction Workflow :
- Intermediate Isolation : The triazole-4-carboxylic acid is filtered, washed with ice-cold methanol, and dried under vacuum.
- Amidation : Activated intermediate is reacted with 2-cyanophenylamine (1.2 equiv) in the presence of triethylamine (TEA) as a base.
- Purification : Column chromatography (DCM:MeOH = 50:1) yields the pure carboxamide.
Structural Characterization
Spectroscopic Analysis
1H-NMR (DMSO-d6, 600 MHz) :
IR (KBr) :
Mass Spectrometry :
Optimization and Yield Data
Comparative Reaction Conditions
| Step | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole Formation | Cs₂CO₃ | Ethanol | 80°C | 78 |
| Amidation | EDCI/HOBt | THF | RT | 82 |
| Purification | DCM:MeOH (50:1) | – | – | 95 |
- Key Observations :
Mechanistic and Regiochemical Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
The compound has been investigated for its potential bioactivity, particularly in antimicrobial and anticancer research. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.
Anticancer Activity Case Study:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.41 | |
| HeLa (Cervical Cancer) | 3.15 | |
| A-549 (Lung Cancer) | 4.50 |
The compound's mechanism of action may involve enzyme inhibition and induction of apoptosis in cancer cells.
Medicine
Research is ongoing to explore the therapeutic potential of this compound as a drug candidate for various diseases. Its unique structure allows for interactions with specific molecular targets, potentially leading to novel treatment options.
Industrial Applications
This compound is also utilized in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring durability and stability.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1-aryl group influences electronic and steric properties:
Substituent Variations at Position 5
The 5-methyl group is conserved in most analogues, but substitutions like 5-cyclopropyl () alter steric hindrance and conformational flexibility, impacting binding affinity in biological systems.
Carboxamide Substituents (Position 4)
The N-aryl carboxamide moiety is critical for bioactivity:
Key Trends :
Cytotoxicity and Binding Affinity
- The target compound’s cyano group may enhance cytotoxicity by interacting with cellular nucleophiles, as seen in analogues like QTC-4-MeOBnEA (), which inhibits multiple pathways in neurodegenerative diseases.
- N-(4-Fluorophenyl) derivatives () exhibit improved binding to kinase targets due to fluorine’s electronegativity, suggesting the target’s cyano group could offer similar advantages .
Biological Activity
N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by the following IUPAC name: N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide. It consists of a triazole ring substituted with various functional groups that contribute to its biological activity.
Synthesis Methods:
The synthesis typically involves a multi-step process, including:
- Cycloaddition Reactions: The formation of the triazole ring through azide and alkyne coupling, often using copper(I) catalysts.
- Purification Techniques: Final products are purified using recrystallization or chromatography to ensure high purity levels.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.41 | |
| HeLa (Cervical Cancer) | 3.15 | |
| A-549 (Lung Cancer) | 4.50 |
These values indicate that the compound's cytotoxicity is comparable to established chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: It is hypothesized that the compound interacts with specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction: Flow cytometry assays have shown that the compound can induce apoptosis in cancer cells in a dose-dependent manner .
Case Studies and Research Findings
Several research studies have explored the biological activity of similar triazole derivatives. For instance:
- A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against leukemia and breast cancer cell lines .
- Another investigation highlighted the compound's ability to inhibit carbonic anhydrases associated with cancer progression, further establishing its therapeutic potential in oncology .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuI, DMF, 80°C | 65-75 | |
| Carboxamide coupling | EDCI, DCM, RT | 70-85 | |
| Purification | Ethyl acetate/hexane (3:7) | >95% purity |
Basic: What preliminary biological activities are associated with this compound?
Similar triazole derivatives exhibit:
- Anticancer activity : IC₅₀ values of 5-20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via tubulin inhibition .
- Antimicrobial effects : MIC of 8-32 µg/mL against S. aureus and E. coli .
- Target interactions : Predicted binding to kinases (e.g., EGFR) and microbial enzymes (e.g., dihydrofolate reductase) .
Advanced: How can synthesis yield be optimized for scalable production?
Q. Methodological approaches :
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Ultrasound-assisted synthesis : Reduces reaction time (from 12h to 2h) and increases yield by 15-20% .
- Continuous flow systems : Enhance reproducibility and scalability for multi-step reactions .
Q. Key variables to monitor :
- Catalyst loading (CuI >10 mol% may cause side reactions).
- Temperature control during exothermic steps (e.g., cycloaddition).
Advanced: How to resolve contradictions in reported biological activity data?
Case study : Discrepancies in IC₅₀ values for similar compounds may arise from:
- Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
- Structural analogs : Substituent effects (e.g., methoxy vs. chloro groups alter logP and bioavailability) .
- Purity thresholds : Impurities >5% can skew activity results; validate via HPLC before testing .
Q. Troubleshooting steps :
Replicate assays with standardized protocols (e.g., NCI-60 panel for cytotoxicity).
Compare with structurally validated analogs (e.g., PubChem CID 26022986 ).
Advanced: What computational tools predict the compound’s mechanism of action?
Q. Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17) or microbial targets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET prediction : SwissADME estimates bioavailability (%F = 65-80) and blood-brain barrier penetration (low) .
Validation : Cross-check with in vitro assays (e.g., kinase inhibition assays at 1-10 µM concentrations) .
Advanced: How to design derivatives for improved target selectivity?
Q. Strategies :
- Bioisosteric replacement : Substitute the cyanophenyl group with trifluoromethylpyridine to enhance kinase selectivity .
- Fragment-based design : Use X-ray crystallography data (e.g., CCDC 2050121 ) to identify key hydrogen-bonding residues.
- Metabolic stability : Introduce deuterium at methyl groups to reduce CYP450-mediated degradation .
Q. Table 2: Derivative Optimization Workflow
| Step | Technique | Objective |
|---|---|---|
| 1. Lead modification | Molecular docking | Identify binding pocket residues |
| 2. Synthesis | Parallel synthesis | Generate 10-20 analogs |
| 3. Screening | High-content imaging | Assess cytotoxicity and selectivity |
Advanced: What spectroscopic techniques resolve ambiguous structural data?
Case example : Overlapping NMR signals for triazole and methoxyphenyl protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
